1-(Bromomethyl)-4-(difluoromethyl)naphthalene
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Overview
Description
1-(Bromomethyl)-4-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromomethyl group at the first position and a difluoromethyl group at the fourth position of the naphthalene ring. The unique structural features of this compound make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)naphthalene typically involves the bromination of 4-(difluoromethyl)naphthalene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to achieve the desired bromomethylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthalene derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl-substituted naphthalene derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 1-(hydroxymethyl)-4-(difluoromethyl)naphthalene, 1-(aminomethyl)-4-(difluoromethyl)naphthalene, and 1-(thiomethyl)-4-(difluoromethyl)naphthalene can be formed.
Oxidation Products: Oxidation can yield compounds like 1-(bromomethyl)-4-(difluoromethyl)naphthoquinone.
Reduction Products: Reduction leads to the formation of 1-(methyl)-4-(difluoromethyl)naphthalene.
Scientific Research Applications
1-(Bromomethyl)-4-(difluoromethyl)naphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The presence of the bromomethyl and difluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)naphthalene: Lacks the difluoromethyl group, making it less versatile in certain applications.
4-(Difluoromethyl)naphthalene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(Chloromethyl)-4-(difluoromethyl)naphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and applications.
Uniqueness
1-(Bromomethyl)-4-(difluoromethyl)naphthalene is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and versatility in synthetic and research applications .
Properties
Molecular Formula |
C12H9BrF2 |
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Molecular Weight |
271.10 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9BrF2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6,12H,7H2 |
InChI Key |
ZWHGDJBJYGCRGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)CBr |
Origin of Product |
United States |
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